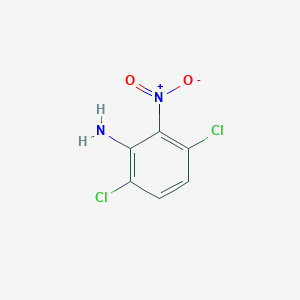

3,6-二氯-2-硝基苯胺

描述

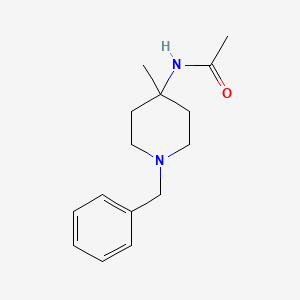

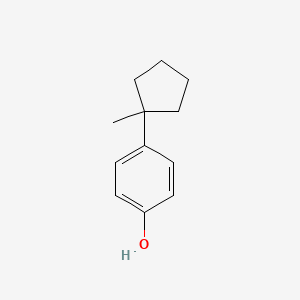

3,6-Dichloro-2-nitroaniline is an important dye intermediate, which can be used to synthesize dyes and pigments . It can also be used to prepare some compounds in the field of pesticides and medicines . The molecular formula of 3,6-Dichloro-2-nitroaniline is C6H4Cl2N2O2 .

Synthesis Analysis

The synthesis of 3,6-Dichloro-2-nitroaniline can be achieved by taking 2,3,4-trichloronitrobenzene as a raw material, adding water as a solvent, a sulfur-containing compound as a catalyst, and reacting with ammonia water in a high-pressure kettle . This method has the advantages of high yield, good reaction selectivity, high safety, environmental friendliness, and low production cost .Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-nitroaniline is characterized by its molecular weight of 207.014 Da and monoisotopic mass of 205.964981 Da . The InChI code is 1S/C6H4Cl2N2O2/c7-3-1-2-4 (10 (11)12)6 (9)5 (3)8/h1-2H,9H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dichloro-2-nitroaniline include its high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学研究应用

环境影响及检测

-

环境毒理学: 3,6-二氯-2-硝基苯胺 (DCN) 已被确定为一种致突变芳香胺,用于农业杀菌剂和染料合成。它在巴西克里斯塔伊斯河等水体中的存在一直令人担忧。一项研究表明,在原水中检测到了 DCN,但在处理过的水中没有检测到,对总致突变活性的贡献不到 0.1% (de Oliveira et al., 2009)。

-

水果中检测: 已开发出使用电子捕获气相色谱法检测水果中 DCN 残留的技术。此方法适用于各种水果,并且可以检测低至 0.01 ppm 的残留 (Cheng & Kilgore, 1966)。

化学性质及合成

-

晶体结构: 对 DCN 晶体结构的研究表明,其晶体为单斜晶系,通常为孪晶,提供了对其分子结构和键合的见解 (Hughes & Trotter, 1971)。

-

合成工艺: DCN 已参与各种合成工艺,例如二氯硝基苯的合成,该合成是通过重氮反应和脱氮反应从 DCN 获得的 (Hui, 2003)。

生物降解和环境修复

-

好氧降解: 研究表明,某些菌株(如红球菌属)可以在好氧条件下利用 DCN 作为唯一的碳、氮和能源,表明了生物修复的潜在途径 (Khan et al., 2013)。

-

厌氧降解: 已观察到微生物菌株(如地杆菌属和芳香单胞菌)对 DCN 的厌氧降解,为环境清理策略提供了见解 (Duc, 2019)。

健康与安全方面

-

线粒体效应: 研究探索了 DCN 及其代谢物对分离的大鼠肝线粒体的影响,有助于了解其生物影响 (Gallo et al., 1976)。

-

哺乳动物中的代谢: 研究调查了哺乳动物中 DCN 的代谢,包括代谢物的形成及其影响,这对于评估潜在健康风险至关重要 (Maté et al., 1967)。

安全和危害

3,6-Dichloro-2-nitroaniline is hazardous to the aquatic environment and has long-lasting effects . It’s advised to avoid release to the environment, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

3,6-dichloro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBROUKOXRAMATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393804 | |

| Record name | Benzenamine, 3,6-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-nitroaniline | |

CAS RN |

15944-74-8 | |

| Record name | Benzenamine, 3,6-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)

![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)

![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)

![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)